molecular formula C19H21N3 B14337814 9-Julolidinecarboxaldehyde phenylhydrazone CAS No. 101077-16-1

9-Julolidinecarboxaldehyde phenylhydrazone

Cat. No.: B14337814
CAS No.: 101077-16-1
M. Wt: 291.4 g/mol
InChI Key: BUYCYGARAMIHME-XSFVSMFZSA-N
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Description

9-Julolidinecarboxaldehyde phenylhydrazone is a chemical compound derived from the reaction between 9-julolidinecarboxaldehyde and phenylhydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-julolidinecarboxaldehyde phenylhydrazone typically involves the nucleophilic addition of phenylhydrazine to 9-julolidinecarboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 9-Julolidinecarboxaldehyde phenylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenylhydrazone group can participate in substitution reactions, where different substituents replace the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various electrophiles can be used to introduce new substituents into the phenylhydrazone structure.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

9-Julolidinecarboxaldehyde phenylhydrazone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials and as a marker in various analytical techniques.

Mechanism of Action

The mechanism of action of 9-julolidinecarboxaldehyde phenylhydrazone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in oxidative stress pathways by binding to their active sites. This inhibition can reduce the generation of reactive oxygen species, thereby exerting protective effects in biological systems.

Comparison with Similar Compounds

    Julolidinecarboxaldehyde: A precursor in the synthesis of 9-julolidinecarboxaldehyde phenylhydrazone.

    Phenylhydrazine: Another precursor used in the synthesis.

    Hydrazones: A class of compounds similar in structure to this compound.

Uniqueness: this compound is unique due to its specific structural features and the combination of julolidine and phenylhydrazone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

CAS No.

101077-16-1

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

N-[(E)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylideneamino]aniline

InChI

InChI=1S/C19H21N3/c1-2-8-18(9-3-1)21-20-14-15-12-16-6-4-10-22-11-5-7-17(13-15)19(16)22/h1-3,8-9,12-14,21H,4-7,10-11H2/b20-14+

InChI Key

BUYCYGARAMIHME-XSFVSMFZSA-N

Isomeric SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)/C=N/NC4=CC=CC=C4

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)C=NNC4=CC=CC=C4

Origin of Product

United States

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